Phosphatidylinositol (Soy) Sodium is a phospholipid derived from soybean, known for its role in cellular signaling and membrane dynamics. This compound consists of a glycerol backbone, two fatty acid chains, and a polar inositol head group. Its sodium salt form is particularly relevant in various biochemical applications due to its enhanced solubility and stability in aqueous solutions. The compound is classified under glycerophospholipids, which are essential components of biological membranes.
The primary source of Phosphatidylinositol (Soy) Sodium is the soybean plant, specifically from the species Glycine max. This lipid is extracted and purified for use in research and industrial applications, leveraging the natural abundance of phosphatidylinositol in soybeans.
Phosphatidylinositol (Soy) Sodium falls under the category of glycerophospholipids, which are characterized by their glycerol backbone and phosphate group. It is also classified as a phosphoinositide, a subclass of phospholipids that play critical roles in cell signaling pathways.
The synthesis of Phosphatidylinositol (Soy) Sodium typically involves several key steps:
The extraction process often utilizes solvents like chloroform and methanol in varying ratios to optimize yield. Following extraction, high-performance liquid chromatography may be used to isolate specific phosphatidylinositol species, ensuring purity and consistency in the final product.
Phosphatidylinositol (Soy) Sodium features a molecular structure characterized by:
The chemical formula for Phosphatidylinositol (Soy) Sodium can be represented as , with a molecular weight of approximately 850 g/mol. The compound's structure can vary based on the specific fatty acid composition derived from the soybean source.
Phosphatidylinositol (Soy) Sodium participates in various biochemical reactions:
The reactions involving Phosphatidylinositol (Soy) Sodium are often catalyzed by specific enzymes such as phosphoinositide 3-kinase, which phosphorylates it to produce phosphatidylinositol 3-phosphate, a critical player in cellular signaling pathways.
Phosphatidylinositol (Soy) Sodium acts primarily through its role as a precursor for signaling molecules involved in various cellular processes:
Research indicates that alterations in phosphatidylinositol metabolism can lead to significant changes in cell signaling pathways, often implicated in diseases such as cancer and diabetes.
Relevant data includes melting points and solubility parameters that indicate optimal conditions for use in laboratory settings.
Phosphatidylinositol (Soy) Sodium has numerous applications across different fields:
Phosphatidylinositol (Soy) Sodium is the sodium salt form of phosphatidylinositol (PI) derived from soybean sources. Chemically, it belongs to the class of glycerophospholipids, specifically categorized as a phosphatidylglyceride. Its core structure consists of:
The sodium counterion neutralizes the negative charge on the phosphate group at physiological pH, enhancing the compound’s water solubility in mixed solvent systems. Soybean-derived PI exhibits heterogeneous fatty acid composition, predominantly containing:
Fatty Acid | Percentage Composition | |
---|---|---|
16:0 (Palmitic) | ~35% | |
18:0 (Stearic) | ~8% | |
18:1 (Oleic) | ~7% | |
18:2 (Linoleic) | ~40% | |
18:3 (Linolenic) | ~5% | [3] |
The structural conformation includes chiral centers at the sn-2 glycerol carbon (R-configuration) and multiple hydroxyl groups on the inositol ring. Its amphiphilic nature arises from the hydrophobic diacylglycerol moiety and the hydrophilic inositol-phosphate head group, enabling spontaneous membrane integration [4] [7]. The chemical formula for a representative species (1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-1D-myo-inositol sodium salt) is C₄₅H₈₇O₁₃P·Na⁺, with SMILES notation: [Na+].CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP([O-])(=O)O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](O)[C@H]1O)OC(=O)CCCCCCCCCCCCCCCCC
[3].
The discovery of inositol lipids spans over 150 years, beginning with Johann Joseph von Scherer’s 1850 isolation of a "sweet-tasting sugar" from muscle tissue, initially termed "inosite" [1] [4]. Léon Maquenne’s late 19th-century work achieved purification and structural elucidation of inositol via horse urine reduction—a process reportedly malodorous enough to provoke neighborhood complaints [1] [4]. Théodore Posternak later identified the dominant eukaryotic isomer as myo-inositol and characterized phytic acid (myo-inositol hexakisphosphate) as a major phosphate reservoir in seeds [1].
The lipid-conjugated form, phosphatidylinositol, was first detected in bacteria (including Mycobacterium tuberculosis) and later confirmed in plants and mammals. Clinton Ballou’s mid-20th-century research was pivotal in establishing PI’s chemical structure. His team used alkaline hydrolysis of bovine brain-derived "diphosphoinositide" (later shown to contain PI, PI4P, and PI(4,5)P₂) to identify esterification between glycerol’s sn-3 carbon and the D-1 hydroxyl of myo-inositol [1] [4]. Ballou’s risky rooftop extraction of lipids from >100 cow brains—nearly lost in a laboratory fire saved by technician Stephen Freer—underscored early investigative challenges [1].
Nomenclature complexities arose when the 1970s redefinition of inositol stereochemical numbering swapped D/L designations. Bernie Agranoff’s "turtle analogy" simplified this: Imagining a turtle with its right front flipper as position D-1, left front as D-2, and symmetric pairs (D-1/D-3, D-4/D-6) clarified enantiomeric relationships [1].
Phosphatidylinositol (Soy) Sodium serves as a biochemical analog for endogenous PI, functioning as:
Metabolic Precursor to Phosphoinositides
PI is exclusively synthesized in the endoplasmic reticulum (ER) via:
This PI is transported to other membranes where kinases phosphorylate its inositol ring, generating seven signaling phosphoinositides (PIPₙs):
Phosphoinositide Class | Specific Species | Phosphorylation Sites | |
---|---|---|---|
Monophosphates | PI(3)P, PI(4)P, PI(5)P | D-3, D-4, or D-5 | |
Bisphosphates | PI(3,4)P₂, PI(3,5)P₂, PI(4,5)P₂ | D-3,4; D-3,5; D-4,5 | |
Trisphosphate | PI(3,4,5)P₃ | D-3,4,5 | [4] [6] |
Table: Phosphoinositide species generated from phosphatidylinositol. D-2 and D-6 positions are sterically hindered from phosphorylation.
Central Signaling Functions
Phosphoinositide pools are spatiotemporally controlled by >50 enzymes (kinases/phosphatases) and lipid transfer proteins (e.g., phosphatidylinositol transfer proteins), enabling high-definition signaling despite PI’s low membrane abundance (2–10% of phospholipids) [6] [7]. Dysregulation underlies diseases like Lowe syndrome (OCRL phosphatase deficiency) and cancers (GOLPH3/PI3K pathway mutations) [6].
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